molecular formula C36H51NO10 B000094 [(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate CAS No. 31329-58-5

[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate

Cat. No. B000094
CAS RN: 31329-58-5
M. Wt: 657.79 g/mol
InChI Key: LQZYJVWXEFXUJG-IWIHHSMWSA-N
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Description

As an analog of Veratridine, it is a Na+ channel activator and a potent neurotoxic. Indeed, it is a depolarizing agent on membranes of nerve terminal, muscle and gland cells. Steroid alkaloid , from plants of the Veratrum genus, Liliaceae
It has an effect on cardiac vessel system at the dosage of 1-50 μg/kg (i.v.)
As an analog of Veratridine, it is a Na+ channel activator and a potent neurotoxic. Indeed, it is a depolarizing agent on membranes of nerve terminal, muscle and gland cells. Steroid alkaloid, from plants of the Veratrum genus, Liliaceae

Scientific Research Applications

Synthesis and Chemical Reactions

  • Complex chemical syntheses, such as the synthesis of various alkaloids and steroids, often involve intricate chemical reactions and transformations of compounds similar to the one . For instance, the synthesis of Kopsia alkaloids involved multiple steps, including Pictet–Spengler condensation, transannular cyclization, and conjugate reduction (Magnus et al., 2002).
  • In the synthesis of steroid isomers, complex reaction sequences such as oxidation, Grignard reaction, and acid-catalyzed epoxide opening reactions were employed, showcasing the multi-step processes involved in synthesizing similar complex molecules (Morisaki, Sato & Ikekawa, 1977).

Structural Analysis

  • X-ray structural analysis is a crucial tool for understanding the structure of complex molecules. The crystal structure of a macrocyclic compound, related in complexity to the compound , was determined using this technique, highlighting the importance of structural elucidation in chemical research (Nguyen et al., 2017).

Bioactive Compound Synthesis

  • The creation of bioactive compounds, such as azaartemisinin derivatives, demonstrates the potential for similar complex molecules in medicinal chemistry. These compounds were evaluated for their biological activities, showing the relevance of such structures in drug discovery (Al-Oqail et al., 2003).

Application in Carbohydrate Chemistry

  • Large heterocyclic rings derived from carbohydrate precursors, similar in complexity to the compound , have been synthesized, indicating the potential for such molecules in carbohydrate chemistry and the synthesis of novel organic structures (Stoddart, Szarek & Jones, 1969).

Potential in Cancer Therapy

  • The synthesis of glycoconjugates for selective cancer therapy highlights the potential application of complex molecules in developing targeted cancer treatments. These compounds are designed for selective release in tumors, demonstrating the role of complex molecular design in therapeutic applications (Tietze, Goerlach & Beller, 1988).

properties

IUPAC Name

[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51NO10/c1-18-6-11-26-33(3,41)28-20(17-37(26)16-18)21-15-34-25(35(21,42)30(39)29(28)38)10-9-24-32(34,2)13-12-27(36(24,43)47-34)46-31(40)19-7-8-22(44-4)23(14-19)45-5/h7-8,14,18,20-21,24-30,38-39,41-43H,6,9-13,15-17H2,1-5H3/t18-,20?,21?,24?,25?,26-,27-,28?,29+,30-,32-,33?,34+,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZYJVWXEFXUJG-QWOBAWLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)OC(=O)C8=CC(=C(C=C8)OC)OC)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2C(C3[C@H]([C@@H]([C@]4(C5CCC6[C@]7([C@]5(CC4C3CN2C1)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953371
Record name 4,14,15,16,20-Pentahydroxy-4,9-epoxycevan-3-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49868080

CAS RN

31329-58-5
Record name 4,14,15,16,20-Pentahydroxy-4,9-epoxycevan-3-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Reactant of Route 2
[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Reactant of Route 3
[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Reactant of Route 4
[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Reactant of Route 5
[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Reactant of Route 6
[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate

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